molecular formula C17H19NO4S B225195 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline

Cat. No. B225195
M. Wt: 333.4 g/mol
InChI Key: SWMAZYUDFXYBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as DMI and is widely used in various research studies. In

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex. This complex can then interact with biological molecules and induce various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in lab experiments include its high sensitivity and selectivity for metal ions. It is also easy to synthesize and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the use of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in scientific research. One direction is the development of new metal-based drugs using this compound as a ligand. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound can be used as a photosensitizer for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively used as a fluorescent probe, photosensitizer, and ligand for the development of metal-based drugs. Its mechanism of action is not fully understood, but it has been shown to induce various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of this compound in scientific research, and it is expected to play a significant role in the development of new therapies and drugs.

Synthesis Methods

The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with indoline in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline has been extensively used in various research studies due to its unique properties. This compound is widely used as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer for photodynamic therapy. Additionally, it has been used as a ligand for the development of metal-based drugs.

properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO4S/c1-12-10-16(22-3)17(11-15(12)21-2)23(19,20)18-9-8-13-6-4-5-7-14(13)18/h4-7,10-11H,8-9H2,1-3H3

InChI Key

SWMAZYUDFXYBOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.